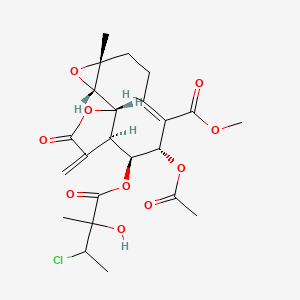

Enhydrin chlorohydrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29ClO10 |

|---|---|

Molecular Weight |

500.9 g/mol |

IUPAC Name |

methyl (1S,2S,4R,7Z,9S,10S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

InChI |

InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8-/t11?,14-,15+,16+,17+,18+,22-,23?/m1/s1 |

InChI Key |

MSWKJHPZUAQCMP-CRGBQSSLSA-N |

Isomeric SMILES |

CC(C(C)(C(=O)O[C@H]1[C@@H]2[C@@H]([C@H]3[C@](O3)(CC/C=C(/[C@@H]1OC(=O)C)\C(=O)OC)C)OC(=O)C2=C)O)Cl |

Canonical SMILES |

CC(C(C)(C(=O)OC1C2C(C3C(O3)(CCC=C(C1OC(=O)C)C(=O)OC)C)OC(=O)C2=C)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Enhydrin Chlorohydrin: A Technical Guide to its Origin, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhydrin (B1240213) chlorohydrin, a sesquiterpenoid lactone, has emerged as a molecule of interest within the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery as a degradation product of enhydrin, its origin from Smallanthus sonchifolius, detailed experimental protocols for its generation and isolation, and an analysis of its biological activities. Quantitative data on its cytotoxicity is presented, and its potential mechanisms of action, including the modulation of key signaling pathways, are discussed. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of enhydrin chlorohydrin and related compounds.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. This compound belongs to this class of compounds and is structurally related to enhydrin, a major sesquiterpenoid found in the leaves of Smallanthus sonchifolius (commonly known as yacon). This guide focuses on the scientific understanding of this compound, from its chemical origins to its biological implications.

Discovery and Origin

This compound was identified as a degradation product of enhydrin, a natural product isolated from the leaves of Smallanthus sonchifolius.[1][2] The formation of this compound occurs through the acid-catalyzed hydrolysis of enhydrin. This process suggests that traditional preparations of yacon leaves, such as herbal teas, may facilitate the conversion of enhydrin into its various degradation products, including the chlorohydrin derivative.

Chemical Structure and Properties:

-

Molecular Formula: C23H29ClO10[3]

-

IUPAC Name: methyl 9-acetoxy-10-(3-chloro-2-hydroxy-2-methyl-butanoyl)oxy-4-methyl-12-methylene-13-oxo-3,14-dioxatricyclo[9.3.0.0^{2,4}]tetradec-7-ene-8-carboxylate[3]

-

Classification: Sesquiterpenoid[3]

Experimental Protocols

Formation and Isolation of this compound from Enhydrin

The following protocol details the laboratory procedure for the degradation of enhydrin to produce and isolate this compound.[1]

Materials:

-

Enhydrin (isolated from Smallanthus sonchifolius)

-

Methanol (B129727) (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

ODS (Octadecylsilane) column

-

Rotary evaporator

Procedure:

-

Acid Hydrolysis: A solution of 100 mg of enhydrin in 100 mL of 70% methanol is prepared. The pH of the solution is adjusted to 4 with 1 N HCl.[1]

-

Reflux: The acidified solution is refluxed for 24 hours. The progress of the hydrolysis is monitored by HPLC at intervals (e.g., 1, 2, 4, 12, and 24 hours).[1]

-

Sample Preparation for Isolation: Once approximately 80% of the enhydrin is hydrolyzed, the reaction mixture is evaporated to dryness in vacuo.[1]

-

Purification: The dried residue is redissolved and subjected to semi-preparative HPLC on an ODS column with 60% methanol in water as the mobile phase to yield the degradation products, including this compound.[1]

Workflow for Enhydrin Degradation and Product Isolation

Caption: Workflow for the acid-catalyzed degradation of enhydrin and isolation of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the available quantitative data on the cytotoxicity of enhydrin and its degradation products against the MGC80-3 human gastric cancer cell line.[1]

| Compound | IC50 (µM) on MGC80-3 cells |

| Enhydrin | 10.8 |

| 6-deacetyldeepoxydihydroxyenhydrin | > 50 |

| deepoxydihydroxyenhydrin | 43.5 |

| This compound | 21.3 |

Table 1: Cytotoxicity of Enhydrin and its Degradation Products.[1]

The data indicates that while enhydrin is the most potent cytotoxic agent among the tested compounds, this compound retains significant activity.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated. However, based on the known activities of sesquiterpenoid lactones, it is likely to involve the induction of apoptosis and the modulation of key inflammatory and cell survival signaling pathways.

Apoptosis Induction

Sesquiterpenoid lactones are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many sesquiterpenoid lactones are known to inhibit the NF-κB pathway, thereby promoting apoptosis and reducing inflammation. The α-methylene-γ-lactone moiety present in many of these compounds is thought to be crucial for this activity.

Caption: General mechanism of NF-κB pathway inhibition by sesquiterpenoid lactones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some sesquiterpenoid lactones have been shown to modulate the MAPK pathway, which can contribute to their cytotoxic effects.

Conclusion and Future Directions

This compound is a noteworthy sesquiterpenoid lactone derived from the degradation of enhydrin from Smallanthus sonchifolius. Its demonstrated cytotoxicity warrants further investigation into its therapeutic potential. Future research should focus on elucidating its specific molecular targets and detailed mechanisms of action. A comprehensive analysis of its effects on various cancer cell lines and in vivo models will be crucial in determining its viability as a lead compound for drug development. Furthermore, the synthesis of this compound and its analogs could provide opportunities for structure-activity relationship studies to optimize its potency and selectivity.

References

- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant, Soil and Environment: Yacon [Smallanthus sonchifolia (Poepp. et Endl.) H. Robinson] chemical composition and use - a review [pse.agriculturejournals.cz]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Enhydrin Chlorohydrin

Disclaimer: The compound "Enhydrin chlorohydrin" is not a well-documented substance in scientific literature. This guide is a hypothetical projection based on the known properties of the parent molecule, enhydrin (B1240213) , a natural sesquiterpene lactone, and the general chemical characteristics of the chlorohydrin functional group. The data and protocols presented herein are estimations and proposed methodologies for research purposes.

Introduction

Enhydrin is a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[2][3] Enhydrin itself has been noted for its potential to inhibit the NF-κB (nuclear factor kappa-B) signaling pathway, which is crucial in regulating immune and inflammatory responses.[1][4]

A chlorohydrin is a functional group consisting of a chlorine atom and a hydroxyl group attached to adjacent carbon atoms. The hypothetical molecule "this compound" would be a derivative of enhydrin, likely synthesized to modify its biological activity, solubility, or reactivity. This guide explores the projected physical and chemical properties, potential synthetic routes, experimental characterization protocols, and a plausible mechanism of action for this novel compound.

Proposed Structure and Properties

The structure of enhydrin features several reactive sites, including carbon-carbon double bonds, to which a chlorohydrin moiety could be added. The most likely position for this addition would be across the exocyclic double bond of the α-methylene-γ-lactone ring, a common feature in many biologically active sesquiterpene lactones.

Figure 1: Proposed structure of this compound.

(A visual representation of the chemical structure would be placed here in a formal whitepaper)

The introduction of a chlorohydrin functional group is expected to alter the physicochemical properties of the parent enhydrin molecule. The addition of polar hydroxyl and chloro groups would likely increase the polarity, affecting properties such as melting point and solubility.

Table 1: Comparison of Physicochemical Properties of Enhydrin and Projected Properties for this compound

| Property | Enhydrin | This compound (Projected) | Reference |

| Molecular Formula | C₂₃H₂₈O₁₀ | C₂₃H₂₉ClO₁₁ | [5][6] |

| Molecular Weight | 464.46 g/mol | 512.91 g/mol | [5][6] |

| Appearance | Colorless crystals or pale yellow liquid | Projected to be a white to off-white solid | [7] |

| Melting Point | Not consistently reported | Expected to be higher than enhydrin due to increased polarity and potential for hydrogen bonding. | |

| Solubility | Soluble in organic solvents like ethanol. | Expected to have increased solubility in polar organic solvents (e.g., methanol, DMSO) and potentially slightly increased aqueous solubility. | [7] |

| UV Absorption Max | 210 nm | Expected to be similar to enhydrin, as the core chromophores are largely unchanged. | [7] |

Experimental Protocols

The synthesis of a chlorohydrin from an alkene is a standard organic transformation. A plausible method for the synthesis of this compound from enhydrin would involve the reaction of the parent molecule with a source of electrophilic chlorine in the presence of water.[8][9][10]

Experimental Protocol:

-

Dissolution: Dissolve enhydrin (1 equivalent) in a suitable solvent system, such as a 4:1 mixture of acetone (B3395972) and water.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.[11]

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the acetone under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of hexane (B92381) and ethyl acetate to yield the pure this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see the disappearance of the signals corresponding to the exocyclic alkene protons of the α-methylene-γ-lactone ring. New signals for a CH-Cl proton and a CH-OH proton would appear, likely as multiplets.

-

¹³C NMR: Expect the disappearance of the alkene carbon signals and the appearance of two new signals in the aliphatic region corresponding to the C-Cl and C-OH carbons.

-

-

Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) should show the correct molecular ion peak for the proposed formula (C₂₃H₂₉ClO₁₁), including the characteristic isotopic pattern for a chlorine-containing compound.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl group. The characteristic lactone carbonyl stretch (~1770 cm⁻¹) should remain.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhydrin | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Enhydrin (EVT-1573428) | 33880-85-2 [evitachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgosolver.com [orgosolver.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Halohydrins from Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

The Botanical Treasury of Enhydrin and Its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources, extraction methodologies, and biochemical interactions of Enhydrin (B1240213) and its derivatives. As sesquiterpene lactones with significant therapeutic potential, a comprehensive understanding of these compounds is crucial for advancing research and development in pharmaceuticals and natural product chemistry. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Natural Sources and Quantitative Analysis

Enhydrin and its related sesquiterpene lactones are primarily found in two plant species from the Asteraceae family: Enhydra fluctuans and Smallanthus sonchifolius (commonly known as yacon). While both are significant sources, the concentration and specific derivatives can vary.

Enhydra fluctuans , an edible, semi-aquatic herbaceous plant, is a known reservoir of various sesquiterpene lactones, including the germacranolide Enhydrin, as well as fluctuanin and fluctuandin.[1][2] Despite its established role as a source, specific quantitative yields of Enhydrin and its derivatives from E. fluctuans are not extensively documented in publicly available literature. Phytochemical screening of E. fluctuans has revealed the presence of a rich array of compounds, including alkaloids, tannins, saponins, terpenoids, and phenols.[3]

Smallanthus sonchifolius , or yacon, is a perennial herb native to the Andes, and its leaves are a well-documented source of Enhydrin and uvedalin.[4] The glandular trichomes on the leaf surfaces are particularly rich in these compounds.[4] Quantitative analyses have provided more precise measurements of Enhydrin content in yacon leaves, as detailed in the tables below.

Table 1: Quantitative Yield of Enhydrin and Uvedalin in Smallanthus sonchifolius (Yacon) Leaves

| Plant Material | Compound | Concentration (% of Dry Weight in Ethanolic Extract) | Reference |

| Yacon Leaves (Ykal extract) | Enhydrin | 1.67% | [4] |

| Uvedalin | 0.88% | [4] | |

| Yacon Leaves (Ycin extract) | Enhydrin | 1.26% | [4] |

| Uvedalin | 0.56% | [4] | |

| Dried Yacon Leaves | Enhydrin | 0.97% | [5] |

Table 2: Concentration of Enhydrin and Uvedalin in Fresh Smallanthus sonchifolius (Yacon) Leaves

| Plant Material | Compound | Concentration (mg/g of fresh material) | Reference |

| Fresh Yacon Leaves | Enhydrin | 0.74 mg/g | [4] |

| Uvedalin | 0.21 mg/g | [4] |

Experimental Protocols: Extraction, Isolation, and Quantification

The methodologies for extracting and isolating Enhydrin and its derivatives are critical for obtaining pure compounds for research and drug development. The following protocols are based on established scientific literature.

Extraction and Isolation of Enhydrin and Uvedalin from Smallanthus sonchifolius Leaves

This protocol is adapted from a validated HPLC method for the quantification of Enhydrin and uvedalin.[4]

I. Rinse Extraction:

-

Weigh 100 g of dried and powdered yacon leaves.

-

Perform a rinse extraction by briefly washing the leaf powder with chloroform (B151607) at room temperature for approximately one minute. This method is particularly effective for extracting compounds located on the leaf's surface, such as in the glandular trichomes.[4]

-

Filter the resulting rinsate to remove solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

II. Isolation by Freeze Crystallization and Preparative HPLC:

-

Dissolve the crude extract in a suitable solvent system.

-

Subject the solution to freeze crystallization at -20°C to precipitate and isolate Enhydrin and uvedalin.[4]

-

Further purify the isolated compounds using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 (150 mm × 7.8 mm, 5 µm)

-

Mobile Phase: Acetonitrile: water gradient[4]

-

The precise gradient conditions should be optimized based on the specific instrument and column used.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

The following HPLC method has been validated for the simultaneous quantification of Enhydrin and uvedalin in yacon leaf extracts.[4][6]

Validation Parameters:

-

Linearity: The calibration curves for both Enhydrin and uvedalin should demonstrate a high coefficient of determination (R² > 0.9999).[4]

-

Limit of Detection (LOD):

-

Limit of Quantification (LOQ):

General Extraction from Enhydra fluctuans

While a detailed, validated protocol for the isolation of Enhydrin from E. fluctuans is not as readily available, general phytochemical extraction methods have been described.

-

Air-dry the plant material (leaves and stems) in the shade.

-

Grind the dried material into a coarse powder.

-

Perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol, using a Soxhlet apparatus.

-

Concentrate the extracts under reduced pressure.

-

The methanolic extract is often a good candidate for further chromatographic separation to isolate sesquiterpene lactones.

Signaling Pathways and Mechanism of Action

Sesquiterpene lactones, including Enhydrin, are recognized for their potent anti-inflammatory properties.[7] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response. Enhydrin, in particular, has been shown to inhibit the NF-κB signaling pathway.[8]

Anti-inflammatory Signaling Pathway Inhibition by Sesquiterpene Lactones

The diagram below illustrates the inhibitory effects of sesquiterpene lactones on major pro-inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT.

The anticancer properties of flavonoids from Enhydra fluctuans have also been reported, suggesting the modulation of pathways related to cell proliferation and apoptosis.[9] However, the specific signaling pathways targeted by Enhydrin in cancer are an area requiring further investigation.

Conclusion

Enhydrin and its derivatives, sourced from Enhydra fluctuans and Smallanthus sonchifolius, represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This guide provides a foundational understanding for researchers, offering quantitative data, detailed experimental protocols for extraction and analysis, and a visualization of the key signaling pathways involved in their mechanism of action. Further research, especially into the quantitative analysis of these compounds in Enhydra fluctuans and the elucidation of their full range of bioactivities and corresponding signaling pathways, will be instrumental in unlocking their full potential for drug development.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative determination of enhydrin in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Determining the Solubility of Enhydrin Chlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocols and theoretical considerations for determining the solubility of Enhydrin chlorohydrin, a sesquiterpenoid derivative. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework for researchers to generate reliable and reproducible solubility profiles.

Introduction to this compound and Solubility

This compound belongs to the class of sesquiterpene lactones, which are known for their diverse biological activities. The addition of a chlorohydrin functional group can significantly alter the physicochemical properties of the parent molecule, including its solubility. Understanding the solubility of this compound in various solvents is a critical first step in preclinical development, influencing formulation strategies, bioavailability, and the design of subsequent toxicological and efficacy studies.

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical compounds, aqueous solubility is of primary importance, though solubility in organic solvents is also crucial for various stages of drug development, from synthesis and purification to the preparation of stock solutions for in vitro assays.

Predicted Solubility Profile of this compound

Based on the general characteristics of sesquiterpene lactones and chlorohydrins, a qualitative prediction of this compound's solubility can be made:

-

Aqueous Solubility: Sesquiterpene lactones themselves often exhibit low water solubility.[1] The presence of polar functional groups such as hydroxyls and esters can increase aqueous solubility. The chlorohydrin group (-CH(OH)-CH(Cl)-) contains a hydroxyl group, which can participate in hydrogen bonding with water, potentially increasing its aqueous solubility compared to the parent sesquiterpene. However, the overall large, hydrophobic carbon skeleton of the sesquiterpene will likely result in this compound being classified as poorly to moderately soluble in aqueous media.

-

Organic Solvent Solubility: Sesquiterpene lactones are generally soluble in polar organic solvents.[2] It is anticipated that this compound will be soluble in solvents such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate.[3][4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[5] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities and temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

3.2. Detailed Experimental Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, ensure the pH is controlled and recorded.

-

Addition of Solute: Add an excess amount of this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient.

-

Addition of Solvent: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.[6]

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Reporting: The solubility should be reported in units such as mg/mL or µg/mL.

Data Presentation

While specific data for this compound is not available, the following table structure should be used to report experimentally determined solubility values for clear and comparative analysis.

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | Not Applicable | Experimental Value | Experimental Value |

| PBS | 25 | 7.4 | Experimental Value | Experimental Value |

| Ethanol | 25 | Not Applicable | Experimental Value | Experimental Value |

| DMSO | 25 | Not Applicable | Experimental Value | Experimental Value |

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

5.2. Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, as depicted in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 3. lavierebelle.org [lavierebelle.org]

- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. who.int [who.int]

In-Depth Technical Guide on Sesquiterpene Lactone Chlorohydrins: From Synthesis to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] Within this class, sesquiterpene lactone chlorohydrins represent a unique and biologically significant subclass. These chlorinated compounds have garnered considerable attention for their potent cytotoxic and anti-inflammatory activities, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of sesquiterpene lactone chlorohydrins, detailing their biological activities with quantitative data, experimental protocols for their study, and the signaling pathways through which they exert their effects.

Biological Activities of Sesquiterpene Lactone Chlorohydrins

Sesquiterpene lactone chlorohydrins have demonstrated significant cytotoxic effects against various human tumor cell lines. Their biological activity is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in biological macromolecules through a Michael-type addition.[1] Halogenation, in the form of a chlorohydrin moiety, can further enhance the bioactivity of these compounds.[1]

Cytotoxicity Data

The cytotoxic activity of several chlorinated guaiane-type sesquiterpene lactones has been evaluated against human leukemia (HL-60 and U-937), Bcl-2 overexpressing U-937, and melanoma (SK-MEL-1) cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Compound | HL-60 | U-937 | U-937/Bcl-2 | SK-MEL-1 |

| Chlorohyssopifolin A | 2.5 ± 0.3 µM | 3.2 ± 0.5 µM | 4.1 ± 0.6 µM | 3.8 ± 0.4 µM |

| Chlorohyssopifolin B | 12.3 ± 1.5 µM | 15.1 ± 2.1 µM | 18.2 ± 2.5 µM | 14.7 ± 1.9 µM |

| Chlorohyssopifolin C | 4.5 ± 0.6 µM | 5.8 ± 0.8 µM | 6.9 ± 1.0 µM | 6.1 ± 0.7 µM |

| Chlorohyssopifolin D | 3.1 ± 0.4 µM | 4.0 ± 0.6 µM | 5.2 ± 0.7 µM | 4.8 ± 0.5 µM |

| Chlorohyssopifolin E | > 30 µM | > 30 µM | > 30 µM | > 30 µM |

| Linichlorin A | 3.9 ± 0.5 µM | 5.1 ± 0.7 µM | 6.2 ± 0.9 µM | 5.7 ± 0.6 µM |

| Linichlorin C | 8.2 ± 1.1 µM | 10.5 ± 1.4 µM | 12.8 ± 1.7 µM | 11.3 ± 1.5 µM |

| 11,13-Dihydrochlorohyssopifolin C | > 30 µM | > 30 µM | > 30 µM | > 30 µM |

Data extracted from "Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells".[1]

Experimental Protocols

Isolation and Synthesis of Sesquiterpene Lactone Chlorohydrins

Isolation: Chlorinated guaianolides such as chlorohyssopifolins A-E and linichlorins A and C have been isolated from plants of the Centaurea genus.[1] A general procedure for the isolation of sesquiterpene lactones involves extraction of the plant material with a suitable solvent (e.g., dichloromethane), followed by chromatographic separation techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Semisynthesis: The semisynthesis of derivatives like 11,13-Dihydrochlorohyssopifolin C can be achieved from a related natural product. For instance, it was obtained from chlorohyssopifolin A through reduction with a Zn-Cu couple, followed by epoxide formation using AgNO3.[1]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the sesquiterpene lactone chlorohydrins and incubate for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated using non-linear regression analysis.[1]

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with the desired concentration of the compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[1]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Protocol:

-

After treatment with the sesquiterpene lactone chlorohydrin, lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways

Sesquiterpene lactone chlorohydrins exert their biological effects by modulating key cellular signaling pathways, primarily inducing apoptosis and inhibiting pro-inflammatory responses.

Apoptosis Induction

Several chlorinated guaianolides, including chlorohyssopifolins A and D, and linichlorin A, have been shown to be potent inducers of apoptosis.[1] The mechanism of action is associated with the intrinsic apoptosis pathway.

Caption: Intrinsic apoptosis pathway induced by sesquiterpene lactone chlorohydrins.

Inhibition of NF-κB Signaling

The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the transcription factor NF-κB. This inhibition is thought to occur through the alkylation of cysteine residues on the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactone chlorohydrins.

Conclusion

Sesquiterpene lactone chlorohydrins are a class of natural products with significant potential in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory research. Their potent biological activities, coupled with an increasing understanding of their mechanisms of action, make them compelling subjects for further investigation. This guide provides a foundational understanding of these compounds, offering quantitative data and detailed protocols to aid researchers in their exploration of this promising area of natural product chemistry and pharmacology.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Enhydrin Chlorohydrin

Introduction to Enhydrin (B1240213) Chlorohydrin

Enhydrin chlorohydrin (CAS 38230-99-8) is a sesquiterpenoid with the chemical formula C23H29ClO10. It belongs to the broader class of sesquiterpene lactones (STLs), which are a diverse group of naturally occurring compounds, primarily found in the Asteraceae family of plants[1][2]. The parent compound, enhydrin, is a known constituent of plants such as Smallanthus sonchifolius (yacon) and Enhydra fluctuans[3][4][5]. STLs are known for a wide range of biological activities, including anti-inflammatory and anti-tumor effects, which makes them of significant interest in drug development[1][6].

The chemical structure of STLs, often characterized by an α-methylene-γ-lactone moiety and other reactive functional groups like esters and epoxides, makes them susceptible to chemical degradation[7][8]. The addition of a chlorohydrin functional group to the enhydrin scaffold introduces further potential for reactivity and degradation. Understanding the stability and degradation pathways of this compound is therefore critical for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and enabling the development of stability-indicating analytical methods[9][10][11]. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to produce degradation products that might be observed under normal storage conditions over a longer period[9].

Potential Degradation Pathways

Based on the typical reactivity of sesquiterpene lactones and related compounds, the following degradation pathways are plausible for this compound.

2.1 Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester and lactone functional groups. This compound possesses both, making it susceptible to degradation under acidic, basic, and neutral pH conditions.

-

Acid-catalyzed hydrolysis: Under acidic conditions, the ester linkages and the γ-lactone ring are prone to hydrolysis. The chlorohydrin group may also undergo reactions, such as conversion to an epoxide or a diol.

-

Base-catalyzed hydrolysis: Saponification of the ester and lactone groups is expected to be a primary degradation pathway under basic conditions. The α,β-unsaturated nature of the lactone can also participate in Michael-type addition reactions with hydroxide (B78521) ions[12][13].

-

Neutral hydrolysis: Although slower, hydrolysis can also occur at neutral pH, particularly with elevated temperatures.

2.2 Oxidative Degradation

Oxidative stress is another critical factor in the degradation of complex organic molecules. The double bonds within the this compound structure are potential sites for oxidation.

-

Common oxidative agents used in forced degradation studies include hydrogen peroxide, which can lead to the formation of epoxides, diols, or cleavage of double bonds. The tertiary carbons and other electron-rich centers in the molecule can also be susceptible to oxidation.

2.3 Photolytic Degradation

Many complex organic molecules are sensitive to light. Photodegradation can lead to a variety of reactions, including isomerization, cyclization, and rearrangements.

-

A study on the sesquiterpene lactone, lactucin, demonstrated that UV irradiation led to its degradation via the addition of a water molecule across a double bond[14][15]. Similar photoreactions could be anticipated for this compound, particularly involving its conjugated systems and double bonds. The α-methylene-γ-lactone moiety is also known to be photoreactive[16].

2.4 Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

-

In the solid state, thermal degradation can lead to various reactions, including decarboxylation, dehydration, and rearrangements. A study on the STL absinthin (B1666480) showed it was stable in solution but degraded at room temperature in its solid form[17]. This underscores the importance of evaluating both solid-state and solution stability.

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized methodologies for conducting forced degradation studies on this compound. The extent of degradation should ideally be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[11]. The primary analytical technique for monitoring these studies would be High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for the identification of degradation products, as STLs can be thermally labile[18][19][20].

3.1 General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

3.2 Hydrolysis

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature and monitor the reaction.

-

Withdraw samples at appropriate time points (e.g., 0, 5, 15, 30, 60 minutes), as base hydrolysis can be rapid.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the solution at 60°C for 48 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

-

Dilute with the mobile phase for HPLC analysis.

-

3.3 Oxidation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Dilute with the mobile phase for HPLC analysis.

3.4 Thermal Degradation

-

Solution:

-

Heat the stock solution at 70°C for 48 hours.

-

Withdraw samples at regular intervals.

-

Dilute with the mobile phase for HPLC analysis.

-

-

Solid State:

-

Place a thin layer of solid this compound in a petri dish.

-

Expose to 70°C in a hot air oven for 7 days.

-

Withdraw samples at different time points, prepare solutions at a known concentration, and analyze by HPLC.

-

3.5 Photolytic Degradation

-

Expose the stock solution (in a quartz cuvette) and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

3.6 Analytical Method

A stability-indicating HPLC method needs to be developed and validated. A typical starting point would be:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode for structural elucidation of degradation products.

Data Presentation

Quantitative data from these studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Time | Temperature | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant Peak Area %) |

|---|---|---|---|---|---|

| 0.1 M HCl | 24 h | 60°C | Data | Data | Data |

| 0.1 M NaOH | 1 h | RT | Data | Data | Data |

| Water | 48 h | 60°C | Data | Data | Data |

| 3% H2O2 | 24 h | RT | Data | Data | Data |

| Thermal (Solid) | 7 days | 70°C | Data | Data | Data |

| Thermal (Solution) | 48 h | 70°C | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B | RT | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B | RT | Data | Data | Data |

Data to be filled from experimental results.

Table 2: Chromatographic Data of this compound and its Degradation Products

| Peak | Retention Time (min) | Relative Retention Time | Peak Purity | Mass (m/z) |

|---|---|---|---|---|

| This compound | Data | 1.00 | Data | Data |

| Degradant 1 | Data | Data | Data | Data |

| Degradant 2 | Data | Data | Data | Data |

| Degradant 3 | Data | Data | Data | Data |

Data to be filled from experimental results.

Visualizations

5.1 Experimental Workflow

Caption: General workflow for forced degradation studies.

5.2 Hypothetical Degradation Pathway

Caption: Plausible degradation pathways for this compound.

Conclusion

This technical guide outlines a comprehensive strategy for investigating the stability and degradation pathways of this compound. While specific data for this molecule is currently unavailable, the principles of forced degradation and knowledge of the reactivity of sesquiterpene lactones provide a solid foundation for initiating such studies. The proposed experimental protocols, data presentation formats, and workflow diagrams serve as a practical starting point for researchers. The successful execution of these studies will be crucial for elucidating the intrinsic stability of this compound, identifying its potential degradation products, and developing a robust, stability-indicating analytical method essential for its future development as a pharmaceutical agent.

References

- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]

- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. longdom.org [longdom.org]

- 11. pharmasm.com [pharmasm.com]

- 12. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. chimia.ch [chimia.ch]

- 15. researchgate.net [researchgate.net]

- 16. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Enhydra fluctuans

This technical guide provides a comprehensive overview of the botanical, phytochemical, and pharmacological properties of Enhydra fluctuans Lour. It is designed to serve as a foundational resource for professionals in research, and drug discovery and development.

Introduction

Enhydra fluctuans Lour., commonly known as water cress or helencha, is a semi-aquatic, herbaceous plant from the Asteraceae family.[1][2] It is an edible plant that grows in tropical and subtropical regions, particularly in South and Southeast Asia, including India, Bangladesh, China, and Malaysia.[1][3][4] The plant thrives in marshy, wet environments like ditches, rice fields, and along water courses, from sea level up to elevations of 1,800 meters.[2][5][6]

1.1 Botanical Description Enhydra fluctuans is a prostrate, spreading herb that roots at its nodes.[1][2] Its stems are fleshy, hairy, and can grow to 30-60 cm or more in length.[1][2] The leaves are simple, sessile (stalkless), linear-oblong, typically 3 to 5 cm long, and have toothed margins.[2] The plant features small, white or greenish-white flowers borne in solitary heads in the leaf axils.[1][7] It reproduces both vegetatively through stem fragments and sexually via seeds.[1][6]

Traditional and Ethnomedicinal Uses

For centuries, E. fluctuans has been a staple in traditional medicine systems.

-

Inflammatory and Skin Conditions : The leaves are used to treat inflammation, skin diseases, and smallpox.[2][7] In the Philippines, crushed leaves are applied to herpetic eruptions.[6]

-

Nervous System : It is traditionally used for nervous system affections and leucoderma.[2]

-

Liver Ailments : The plant is considered beneficial for liver disorders.[1][8] Tribes in Meghalaya, India, consume the leaf juice for liver diseases.[7]

-

Digestive Health : It is used as a laxative and for treating biliousness.[2] Methanolic and aqueous extracts have shown antidiarrheal activity.[2][9]

-

Other Uses : The juice of the leaves is used as a demulcent in cases of gonorrhea, often mixed with milk.[1] It is also used to treat bronchitis.[2]

Phytochemical Composition

Enhydra fluctuans is a rich source of a wide array of bioactive compounds. Preliminary phytochemical screenings of various extracts have confirmed the presence of alkaloids, flavonoids, phenols, saponins, tannins, and terpenoids.[1][3][10]

Key identified compounds include:

-

Flavonoids : Baicalein (B1667712) 7-O-glucoside and baicalein 7-O-diglucoside have been isolated.[11][12] Flavonoids are believed to be major contributors to the plant's antioxidant, anti-inflammatory, and analgesic effects.[11][13][14]

-

Sesquiterpene Lactones : Enhydrin, a germacranolide, is a notable compound isolated from the plant.[4][7]

-

Steroids and Triterpenoids : The plant contains phytosterols, cholesterol, and myricyl alcohol.[2][7]

-

Phenolic Compounds : These are widely distributed in the plant and contribute significantly to its antioxidant capacity.[8][10]

-

Nutritional Components : It is also a valuable source of nutrients, including β-carotene, proteins, iron, calcium, and vitamin C.[1]

Pharmacological Activities

Scientific investigations have validated many of the traditional claims, revealing a broad spectrum of pharmacological activities.

4.1 Antioxidant Activity The antioxidant potential of E. fluctuans is well-documented and primarily attributed to its high concentration of phenolic and flavonoid compounds.[8][10][14] These compounds act as potent free radical scavengers.[14] Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have demonstrated significant radical scavenging activity, with the ethyl acetate (B1210297) fraction often showing the highest potency.[14] The plant's extracts also exhibit reducing power, further confirming their antioxidant capabilities.[14][15]

4.2 Anti-inflammatory Activity Extracts and isolated flavonoids from E. fluctuans have demonstrated significant anti-inflammatory effects in both acute and chronic inflammation models.[11][16] The flavonoid-rich ethyl acetate fraction effectively reduced paw edema induced by carrageenan and histamine (B1213489) in rats.[3][11]

The proposed mechanism involves the dual inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[4][16][17] By inhibiting these enzymes, the plant's flavonoids can reduce the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

4.3 Analgesic Activity The analgesic properties of E. fluctuans have been confirmed in various animal models. Methanolic and ethanolic extracts significantly reduced pain responses in the acetic acid-induced writhing test and the hot plate method in mice.[9][13][18][19] This central and peripheral analgesic effect is likely mediated by the plant's flavonoid and phenolic constituents.[8][13]

4.4 Hepatoprotective Activity Traditionally used for liver ailments, E. fluctuans has shown considerable hepatoprotective effects against toxin-induced liver damage.[1][2] In studies involving carbon tetrachloride (CCl4)-induced hepatotoxicity in rats, various extracts (petroleum ether, chloroform, and ethanol) significantly decreased the elevated levels of serum markers like SGOT and SGPT.[20] The ethanolic extract, in particular, showed a remarkable ability to preserve liver architecture, comparable to the standard drug silymarin.[20] The mechanism is thought to involve the inhibition of lipid peroxidation and the enhancement of the liver's enzymatic defense systems.[9]

4.5 Antimicrobial and Anthelmintic Activity The plant exhibits broad-spectrum antimicrobial activity. Leaf extracts are effective against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Micrococcus luteus.[2][21][22] It has also demonstrated anthelmintic properties.[23]

4.6 CNS Depressant Activity Studies on different fractions of the methanolic extract have indicated central nervous system (CNS) depressant activity, including sedative and anticonvulsant effects.[2][4]

4.7 Antidiabetic Activity E. fluctuans is used in some traditional practices for managing diabetes.[4][24] A 2019 study demonstrated that an extract at a dose of 200 mg/kg significantly reduced blood glucose levels in type-2 diabetic model rats, even in the presence of cadmium-induced toxicity.[24] This suggests a potent antihyperglycemic effect.[24]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

5.1 Plant Material Extraction (General Protocol)

-

Collection and Authentication : The aerial parts (leaves and stems) of E. fluctuans are collected from their natural habitat.[10] The plant material is authenticated by a botanist.[10]

-

Drying and Powdering : The collected plant parts are cleaned, shade-dried to prevent degradation of phytochemicals, and then ground into a coarse powder.[1]

-

Extraction :

-

Cold Maceration : The powder is soaked in a solvent (e.g., ethanol (B145695) or water) for a period of 3-7 days with occasional stirring. The mixture is then filtered, and the solvent is evaporated under reduced pressure or lyophilized to obtain the crude extract.[10]

-

Soxhlet Extraction : For continuous extraction, the powdered material is placed in a thimble within a Soxhlet apparatus and extracted with a solvent (e.g., ethanol, petroleum ether) for several hours.[1]

-

-

Fractionation (Solvent-Solvent Partitioning) : The crude extract (e.g., methanolic or ethanolic) is dissolved in a water/methanol (B129727) mixture and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[3][14]

5.2 In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Principle : This assay measures the ability of the plant extract to donate hydrogen atoms or electrons to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured by the decrease in absorbance at ~517 nm.[14]

-

Procedure :

-

A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

-

Various concentrations of the plant extract/fraction are added to a fixed volume of the DPPH solution.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the resulting solution is measured using a spectrophotometer at 517 nm.

-

Ascorbic acid or another known antioxidant is used as a positive control.[10]

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.[8][10]

-

5.3 In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

-

Principle : Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing). Analgesic compounds reduce the frequency of these writhes. This model is used to screen for peripheral analgesic activity.[8][18]

-

Procedure :

-

Mice are divided into groups (control, standard, and test groups receiving different doses of the extract).

-

The test groups are treated orally with the plant extract (e.g., 250 and 500 mg/kg body weight).[18] The standard group receives a known analgesic like diclofenac (B195802) sodium (e.g., 25 mg/kg).[8] The control group receives the vehicle.

-

After a set period (e.g., 30-60 minutes), all mice are injected intraperitoneally with 0.6% acetic acid.

-

Five minutes after the injection, the number of writhes for each mouse is counted over a 10-20 minute period.

-

The percentage of inhibition of writhing is calculated relative to the control group.[8]

-

5.4 In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Principle : Sub-plantar injection of carrageenan into a rat's paw induces a localized, acute inflammation. The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the resulting paw edema.[11]

-

Procedure :

-

Rats are divided into control, standard, and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test groups are administered the plant extract or flavonoid fraction orally (e.g., 200 and 400 mg/kg).[11] The standard group receives a drug like indomethacin.

-

After 1 hour, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.[11]

-

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on Enhydra fluctuans.

Table 1: Percentage Yield of Enhydra fluctuans Extracts

| Extract Type | Solvent | Extraction Method | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanolic | Ethanol | Maceration | 3.64 | [10] |

| Aqueous | Water | Maceration | 1.55 |[10] |

Table 2: Total Phenolic Content of Enhydra fluctuans Extracts

| Extract/Fraction | Method | Result | Reference |

|---|---|---|---|

| Ethanolic Extract | Folin-Ciocalteu | 60.67 ± 0.083 µg/ml GAE | [10] |

| Aqueous Extract | Folin-Ciocalteu | 39.83 ± 0.083 µg/ml GAE | [10] |

| Ethanolic Extract | Folin-Ciocalteu | 157 mg GAE/100 g dry powder | [8] |

| Ethyl Acetate Fraction | Folin-Ciocalteu | Highest among fractions |[25] |

Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging)

| Extract/Fraction | IC50 Value (µg/ml) | Reference |

|---|---|---|

| Ethanolic Extract | 158.49 | [10] |

| Aqueous Extract | 43.65 | [10] |

| Ethanolic Extract | 197 | [8] |

| Ethyl Acetate Fraction | 23.4 | [14] |

| Ascorbic Acid (Standard) | 1.38 | [10] |

| Ascorbic Acid (Standard) | 18 |[8] |

Table 4: In Vivo Analgesic Activity (Acetic Acid Writhing Inhibition)

| Extract/Fraction | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|

| Methanolic Extract | 250 | 25.43 | [8] |

| Methanolic Extract | 500 | 40.67 | [8] |

| Total Flavonoids (TFEF) | 200 | 27.05 | [11][12] |

| Total Flavonoids (TFEF) | 400 | 55.49 | [11][12] |

| Diclofenac Sodium (Std.) | 25 | 68.82 |[8] |

Table 5: Hepatoprotective Activity against CCl4-Induced Toxicity in Rats

| Treatment Group | Dose (mg/kg) | SGOT (U/L) | SGPT (U/L) | Reference |

|---|---|---|---|---|

| Control | - | 78.50 ± 1.38 | 50.67 ± 1.28 | [20] |

| CCl4 Toxic | - | 215.17 ± 2.14 | 190.50 ± 1.99 | [20] |

| EEF + CCl4 | 200 | 95.33 ± 1.61 | 75.83 ± 1.40 | [20] |

| Silymarin (Standard) | 25 | 85.50 ± 1.38 | 65.33 ± 1.28 | [20] |

(EEF: Ethanolic Extract of E. fluctuans)

Table 6: Acute Toxicity Data

| Extract | Animal Model | Parameter | Result | Reference |

|---|---|---|---|---|

| Ethanolic Extract | Rats | LD50 (Oral) | > 2000 mg/kg | [1][20] |

| Ethanolic Extract | Zebrafish | LC50 (96 hr) | 200 mg/L |[26] |

Mechanisms of Action & Signaling Pathways

Visualizations of key processes and pathways are provided below to aid in understanding the plant's bioactivity.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. rjptonline.org [rjptonline.org]

- 3. cdn.most.gov.bd [cdn.most.gov.bd]

- 4. asianjpr.com [asianjpr.com]

- 5. India Flora Online [indiaflora-ces.iisc.ac.in]

- 6. Enydra fluctuans (PROSEA) - Pl@ntUse [plantuse.plantnet.org]

- 7. justagriculture.in [justagriculture.in]

- 8. kus.ku.ac.bd [kus.ku.ac.bd]

- 9. asianjpr.com [asianjpr.com]

- 10. jetir.org [jetir.org]

- 11. Flavonoids of Enhydra Fluctuans exhibits analgesic and anti-inflammatory activity in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Evaluation of analgesic and anti-inflammatory activity of ethanolic extract of Enhydra fluctuans on male wistar rats | Semantic Scholar [semanticscholar.org]

- 14. Antioxidant Potential of Crude Extract and Different Fractions of Enhydra fluctuans Lour - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Natural flavonoids of enhydra fluctuans inhibits cyclooxygenase 2 and 5-lipooxygenase inflammation in various models ijrpp | PDF [slideshare.net]

- 17. scispace.com [scispace.com]

- 18. Analgesic activity of Enhydra fluctuans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. rjptonline.org [rjptonline.org]

- 23. Phytochemistry, Traditional Uses and Pharmacological Properties of Enhydra fluctuans Lour: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glucose and lipid lowering effects of Enhydra fluctuans extract in cadmium treated normal and type-2 diabetic model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. brieflands.com [brieflands.com]

- 26. Acute Toxicity of Leaf Extracts of Enydra fluctuans Lour in Zebrafish (Danio rerio Hamilton) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Enhydrin Chlorohydrin from Enhydrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of enhydrin (B1240213) chlorohydrin from enhydrin. Enhydrin, a sesquiterpene lactone containing an epoxide moiety, can undergo acid-catalyzed ring-opening of the epoxide to form the corresponding chlorohydrin.[1] This transformation is a valuable tool in medicinal chemistry and drug development, as the resulting chlorohydrin can serve as a versatile intermediate for further chemical modifications. The protocol described herein is based on established methods for the synthesis of chlorohydrins from epoxides and is adapted for the specific substrate, enhydrin.

Introduction

Enhydrin is a naturally occurring sesquiterpene lactone isolated from plants of the genus Enhydra and Smallanthus.[2][3] It exhibits a range of biological activities and possesses a complex chemical structure, including a reactive epoxide ring.[2][4][5] The acid-catalyzed ring-opening of this epoxide with a chloride source, such as hydrochloric acid (HCl), yields enhydrin chlorohydrin.[1] This reaction introduces a hydroxyl group and a chlorine atom on adjacent carbons, providing a handle for diverse subsequent chemical transformations.[1] Such modifications are crucial in drug discovery for optimizing the pharmacological properties of lead compounds.

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Chemical Structures

| Compound | Chemical Structure | Molecular Formula | Molar Mass |

| Enhydrin | [Image of Enhydrin chemical structure] | C₂₃H₂₈O₁₀ | 464.46 g/mol [4][5] |

| This compound | [Image of this compound chemical structure] | C₂₃H₂₉ClO₁₀ | 500.92 g/mol |

Note: The exact stereochemistry of the resulting chlorohydrin will depend on the reaction mechanism (SN1 vs. SN2 character) and the specific reaction conditions employed.[1]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.

Materials:

-

Enhydrin

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Hydrochloric Acid (HCl), concentrated or as a solution in a compatible solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve enhydrin (1.0 mmol) in anhydrous dichloromethane (20 mL).

-

Cool the flask in an ice bath and stir the solution until it reaches 0 °C.

-

-

Reagent Addition:

-

Slowly add a stoichiometric amount of hydrochloric acid (1.0-1.2 mmol) to the chilled solution while stirring vigorously. The HCl can be added as a concentrated aqueous solution or as a solution in an organic solvent like diethyl ether or dioxane. The rate of addition should be controlled to manage any potential exotherm.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material (enhydrin).

-

Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

-

The reaction is complete when the spot corresponding to enhydrin has disappeared.

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the gas evolution ceases. This will neutralize the excess acid.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers.

-

-

Drying and Filtration:

-

Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Concentration and Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the opening of the epoxide ring and the introduction of the hydroxyl and chloro groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the appearance of the hydroxyl stretch.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via an acid-catalyzed ring-opening of the epoxide. The general mechanism is as follows:

-

Protonation of the Epoxide: The acid catalyst protonates the oxygen atom of the epoxide ring, making it a better leaving group.[1]

-

Nucleophilic Attack: A chloride ion (Cl⁻) then acts as a nucleophile and attacks one of the electrophilic carbon atoms of the protonated epoxide. This attack typically occurs from the backside, leading to an inversion of stereochemistry at the site of attack (SN2-like).[1] However, depending on the substitution pattern of the epoxide and the stability of the potential carbocation intermediates, an SN1-like mechanism may also contribute.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Enhydrin and its derivatives should be handled with care, as their toxicological properties may not be fully characterized.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The quenching step with sodium bicarbonate should be performed slowly and carefully to control the release of carbon dioxide gas.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound from enhydrin. This transformation provides a valuable intermediate for the development of new therapeutic agents based on the enhydrin scaffold. The protocol is straightforward and utilizes common laboratory reagents and techniques. As with any chemical synthesis, careful execution and monitoring are crucial for a successful outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enhydrin | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enhydrin A | C23H28O10 | CID 5377450 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Enhydrin

A-1 Introduction

Enhydrin (B1240213) is a bioactive sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1][2] Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document provides a detailed protocol for the isolation and purification of enhydrin from yacon leaves, based on established methodologies. It is intended for researchers, scientists, and professionals in drug development.

Note on "Enhydrin Chlorohydrin": Publicly available scientific literature and databases do not contain specific information or established protocols for a compound named "this compound." The protocols detailed below are for the isolation and purification of Enhydrin . It is possible that "this compound" is a specific, non-naturally occurring derivative, and its synthesis would require a separate, specialized procedure not covered in this document.

A-2 Overview of the Isolation and Purification Strategy

The isolation of enhydrin from plant material typically involves a multi-step process that begins with extraction, followed by various chromatographic purification techniques. The general workflow is designed to efficiently separate enhydrin from a complex mixture of other plant metabolites like terpenoids, flavonoids, and phenolic compounds.[1]

Workflow Diagram

Caption: General workflow for the isolation and purification of Enhydrin.

B-1 Experimental Protocols

B-1.1 Plant Material Preparation

Yacon leaves should be dried and ground into a fine powder to increase the surface area for efficient extraction.[2] A powder size of approximately 40 mesh is recommended.[2]

B-1.2 Extraction

The powdered leaf material is extracted using an appropriate solvent. Ethanol (B145695) is a commonly used solvent for extracting sesquiterpene lactones from yacon leaves.[2]

-

Protocol:

-

Macerate the dried leaf powder in 70% ethanol at a 1:10 (w/v) ratio.

-

Heat the mixture to 60°C for one hour with continuous stirring.[2]

-

After extraction, filter the mixture to separate the extract from the solid plant material.[2]

-

Concentrate the filtrate using a rotary evaporator to obtain a thick, crude extract.[2]

-

B-1.3 Liquid-Liquid Partitioning

This step aims to separate compounds based on their differential solubility in two immiscible liquid phases, which helps in the preliminary purification of the crude extract.

-

Protocol:

-

Dissolve the crude extract in a mixture of methanol (B129727) and water.

-

Perform successive extractions with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

The methanolic phase, containing the more polar sesquiterpene lactones, is retained for further purification.

-

B-1.4 Column Chromatography

Column chromatography is a crucial step for separating the components of the extract. Silica (B1680970) gel is a common stationary phase for the purification of sesquiterpene lactones.[3]

-

Protocol:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing enhydrin.

-

B-1.5 Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity enhydrin, preparative HPLC is the final and most effective purification step.[2]

-

Protocol:

-

Dissolve the pooled fractions from column chromatography in the HPLC mobile phase.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.[2]

-

Use a mobile phase consisting of an isocratic or gradient mixture of acetonitrile (B52724) and water. A common mobile phase is 40% acetonitrile and 60% water.[2]

-

Set the flow rate to an appropriate level for the preparative column (e.g., 10-20 mL/min).

-

Monitor the elution at a wavelength of 210 nm.[2]

-

Collect the peak corresponding to enhydrin.

-

Evaporate the solvent to obtain the pure compound.

-

C-1 Data Presentation

Table 1: Summary of a Typical Purification Yield for Sesquiterpene Lactones from Plant Material.

| Purification Step | Starting Material (g) | Product Weight (mg) | Purity (%) |

| Crude Extraction | 750 | - | - |

| Liquid-Liquid Extraction | - | - | - |

| Reversed-Phase Chromatography | - | 642.3 ± 76.3 (DHLc) | >95 |

| 175.3 ± 32.9 (Lc) | >95 |

Data adapted from a study on the isolation of sesquiterpene lactones (DHLc and Lc) from Cichorium intybus L. roots, which provides a representative example of yields in a similar process.[4]

Table 2: HPLC Method Validation Parameters for Enhydrin Quantification.

| Parameter | Result |

| Linearity (R²) | > 0.9999 |

| Limit of Detection (LOD) | 0.52 µg/mL |

| Limit of Quantification (LOQ) | 1.57 µg/mL |

| Recovery (%) | 101.46 |

| Repeatability (%RSD) | 0.30 |

Data from a validated HPLC method for the simultaneous determination of enhydrin and uvedalin.[2][5][6]

D-1 Signaling Pathway Visualization